2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Overview
Description
2-Pyrrolidin-2-yl-benzothiazole hemioxalate (PBT) is a novel oxalate compound with a wide range of applications in the fields of chemistry, biology, and materials science. PBT is a stable, water-soluble derivative of the benzothiazole group of compounds, which has been studied extensively over the past few decades. PBT has been found to possess a variety of interesting properties, including the ability to interact with proteins, nucleic acids, and other biomolecules. It has been used in a number of different applications, including drug delivery, cell culture, and protein engineering.
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Pyrrolidin-2-yl-benzothiazole derivatives have been extensively studied for their synthesis and potential antimicrobial activities. Research has shown that compounds synthesized from 2-amino substituted benzothiazoles exhibit variable and modest activity against bacterial and fungal strains. This has been demonstrated through the preparation of various derivatives using different synthetic pathways, leading to the development of compounds with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011); (Patel & Agravat, 2007).
Biological and Electrochemical Activity
The chemistry and properties of benzothiazole derivatives, including 2-pyrrolidin-2-yl-benzothiazole, have been a subject of fascination due to their diverse biological and electrochemical activities. These compounds, alongside their complexes, exhibit a range of spectroscopic, structural, magnetic, biological, and electrochemical properties, making them significant in scientific research for developing new therapeutic agents and materials (Boča, Jameson, & Linert, 2011).
Antibacterial and Antimycobacterial Activity
Specifically designed 2-pyrrolidin-2-yl-benzothiazole frameworks have shown interesting antibacterial and antimycobacterial activities. These activities have been explored through the synthesis of highly functionalized frameworks, indicating the potential of these compounds in treating infections and as a basis for developing new antimicrobial agents (Belveren et al., 2017).
Antioxidant and Antibacterial Agents
Benzothiazole derivatives, including 2-pyrrolidin-2-yl-benzothiazole, have been synthesized and assessed for their antioxidant and antibacterial properties. These studies have led to the identification of compounds with significant antioxidant activity, suggesting their utility in medicinal chemistry for developing drugs with antioxidant properties. Additionally, some benzothiazole derivatives have shown promising antibacterial activities, highlighting their potential in antibiotic drug development (Arafat et al., 2022).
properties
IUPAC Name |
oxalic acid;2-pyrrolidin-2-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2S.C2H2O4/c2*1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;3-1(4)2(5)6/h2*1-2,4,6,9,12H,3,5,7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPWRRKRDJCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3S2.C1CC(NC1)C2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-2-yl-benzothiazole hemioxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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